molecular formula C13H23NO3 B1592108 Tert-butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate CAS No. 374794-96-4

Tert-butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate

Cat. No.: B1592108
CAS No.: 374794-96-4
M. Wt: 241.33 g/mol
InChI Key: JHFMRJOXVOCJJQ-UHFFFAOYSA-N
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Description

Tert-butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate is a synthetic organic compound with the molecular formula C13H21NO4 and a molecular weight of 255.31 g/mol It is characterized by a spirocyclic structure, which includes a tert-butyl ester group, an oxazolidine ring, and a spiro-fused bicyclic system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate typically involves the reaction of a suitable oxazolidine precursor with tert-butyl chloroformate under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the formation of the ester linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen functionalities.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to reduce carbonyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amine sites using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically in an organic solvent like dichloromethane.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually in anhydrous ether or tetrahydrofuran.

    Substitution: Alkyl halides, acyl chlorides; often in the presence of a base like triethylamine or pyridine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or epoxidized derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Tert-butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: Investigated for its potential as a scaffold in drug design, particularly for targeting specific biological pathways.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for pharmacologically active compounds.

    Industry: Utilized in the development of novel materials with unique structural and functional properties.

Mechanism of Action

The mechanism of action of tert-butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate is not fully understood, but it is believed to interact with specific molecular targets and pathways. The spirocyclic structure may allow it to fit into unique binding sites on proteins or enzymes, thereby modulating their activity. Further research is needed to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-Oxa-8-azaspiro[4.5]decan-3-ol
  • 8-Boc-2-hydroxy-1-oxa-8-azaspiro[4.5]decane
  • 3-Methoxy-1-oxa-8-azaspiro[4.5]decane hydrochloride

Uniqueness

Tert-butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate is unique due to its specific combination of functional groups and spirocyclic structure. This uniqueness makes it a valuable compound for research and development in various fields, offering distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

tert-butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-12(2,3)17-11(15)14-7-4-13(5-8-14)6-9-16-10-13/h4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHFMRJOXVOCJJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CCOC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80620725
Record name tert-Butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80620725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

374794-96-4
Record name tert-Butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80620725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Diethyl azodicarboxylate (183 μl, 1.16 mmol) in tetrahydrofuran (0.5 mL) was added dropwise to a stirred, cooled (0° C.) solution of 1,1-dimethylethyl 4-(2-hydroxyethyl)-4-(hydroxymethyl)-1-piperidinecarboxylate Description 24, 250 mg, 0.96 mmol) and triphenylphosphine (303 mg, 1.16 mmol) in tetrahydrofuran (10 mL) and the mixture was stirred at 0° C. for 90 minutes then at room temperature overnight. The mixture was cooled to 0° C. and further triphenylphosphine (126 mg, 0.48 mmol) and diethyl azodicarboxylate (76 μl, 0.48 mmol) were added. The mixture was stirred at room temperature for 2.5 hours, then the solvent was evaporated under reduced pressure and the residue was purified by flash column chromatography on silica gel, eluting with isohexane/EtOAc (80:20), to give the title compound as a colorless oil (150 mg, 65%). m/z (ES+) 186 (M+1−C4H8).
Name
Diethyl azodicarboxylate
Quantity
183 μL
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
303 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
126 mg
Type
reactant
Reaction Step Three
Name
diethyl azodicarboxylate
Quantity
76 μL
Type
reactant
Reaction Step Three
Yield
65%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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